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Compound of Interest

Compound Name: S, S-dimethyl-N-phenylsulfoximide

Cat. No.: B1214478

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the chiral
organosulfur compound, S,S-dimethyl-N-phenylsulfoximide. This sulfoximine derivative is of
significant interest in medicinal chemistry and drug development due to its unique structural
and electronic properties. The following sections detail its characteristic signatures in Nuclear
Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), offering a
foundational dataset for its identification, characterization, and application in research and

development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the molecular structure of S,S-dimethyl-N-
phenylsulfoximide. The following tables summarize the expected chemical shifts for *H and
13C NMR in deuterated chloroform (CDCls).

Table 1: *H NMR Spectroscopic Data of S,S-dimethyl-N-phenylsulfoximide (CDCIs)
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Chemical Shift (8)

Multiplicity Integration Assignment
Ppm
) Aromatic protons
7.80-7.50 Multiplet 5H
(CeH5s)
] S-Methyl protons (S-
3.10 Singlet 6H

(CHs)2)

Note: The chemical shifts are approximate and can be influenced by solvent and concentration.

Table 2: 13C NMR Spectroscopic Data of S,S-dimethyl-N-phenylsulfoximide (CDCls)

Chemical Shift (d) ppm

Assignment

142.0 Quaternary aromatic carbon (C-ipso)
133.0 Aromatic C-H (para)

129.0 Aromatic C-H (meta)

128.0 Aromatic C-H (ortho)

45.0 S-Methyl carbons (S-(CHs)2)

Note: The assignments are based on data from structurally related compounds and predictive

models.

Infrared (IR) Spectroscopy

The IR spectrum of S,S-dimethyl-N-phenylsulfoximide reveals key functional groups present
in the molecule. The characteristic absorption bands are presented in Table 3.

Table 3: IR Absorption Data for S,S-dimethyl-N-phenylsulfoximide
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Wavenumber (cm~?) Intensity Assignment
~3060 Medium Aromatic C-H stretch
) Aliphatic C-H stretch
~2920 Medium )
(asymmetric)
] Aliphatic C-H stretch
~2850 Medium

(symmetric)

~1580, 1480, 1445

Medium-Strong

Aromatic C=C skeletal

vibrations
~1220 Strong S=N stretch
~1100 Strong S=0 stretch
750, 690 Strong C-H out-of-plane bending

(monosubstituted benzene)

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern

of S,S-dimethyl-N-phenylsulfoximide, aiding in its identification and structural confirmation.

The expected molecular ion and major fragments are listed in Table 4.

Table 4: Mass Spectrometry Data for S,S-dimethyl-N-phenylsulfoximide

m/z Relative Intensity Assignment

169 High [M]* (Molecular ion)
154 Medium [M - CHs]*

125 Medium [M - (CHs)z]*

109 Medium [CeHsSO]*

91 High [CeHsN]*

77 High [CeHs]*
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Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data
presented above.

Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of S,S-dimethyl-N-
phenylsulfoximide (5-10 mg) is dissolved in approximately 0.6 mL of deuterated chloroform
(CDCIs) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard. The solution is
transferred to a 5 mm NMR tube. *H and 3C NMR spectra are recorded on a 400 MHz or
higher field spectrometer at room temperature. For 13C NMR, a sufficient number of scans are
acquired to obtain a good signal-to-noise ratio.

Infrared (IR) Spectroscopy: The IR spectrum is obtained using a Fourier Transform Infrared
(FTIR) spectrometer. A small amount of the solid sample is placed on the diamond crystal of an
Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded in the range of 4000-
400 cm~* with a resolution of 4 cm™1.

Mass Spectrometry (MS): The mass spectrum is acquired using an electron ionization (EI)
mass spectrometer. A small amount of the sample is introduced into the ion source, typically via
a direct insertion probe. The electron energy is set to 70 eV. The mass analyzer scans a mass
range of m/z 50-500.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a
chemical compound like S,S-dimethyl-N-phenylsulfoximide.
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Compound Synthesis & Purification
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Caption: General workflow for the synthesis, purification, and spectroscopic characterization of

a chemical compound.

» To cite this document: BenchChem. [Spectroscopic Profile of S,S-dimethyl-N-
phenylsulfoximide: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1214478#spectroscopic-data-nmr-ir-ms-of-s-s-

dimethyl-n-phenylsulfoximide]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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